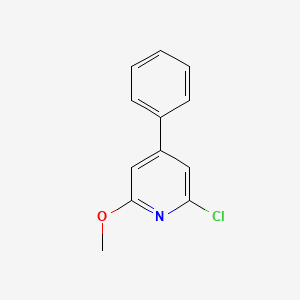
3-Pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime is a chemical compound with the molecular formula C7H4F3NO It is a derivative of pyridinecarboxaldehyde, where the 6-position of the pyridine ring is substituted with a trifluoromethyl group, and the aldehyde group is converted to an oxime
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime typically involves the following steps:
Starting Material: The synthesis begins with 6-(trifluoromethyl)-3-pyridinecarboxaldehyde.
Oxime Formation: The aldehyde group of 6-(trifluoromethyl)-3-pyridinecarboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime group can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Trifluoromethyl)pyridine-3-carboxaldehyde: Similar structure but lacks the oxime group.
3-Pyridinecarboxaldehyde: Lacks both the trifluoromethyl and oxime groups.
6-Methoxy-3-pyridinecarboxaldehyde: Substituted with a methoxy group instead of trifluoromethyl.
Uniqueness
3-Pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime is unique due to the presence of both the trifluoromethyl and oxime groups. The trifluoromethyl group imparts increased stability and lipophilicity, while the oxime group provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C7H5F3N2O |
|---|---|
Poids moléculaire |
190.12 g/mol |
Nom IUPAC |
(NE)-N-[[6-(trifluoromethyl)pyridin-3-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6-2-1-5(3-11-6)4-12-13/h1-4,13H/b12-4+ |
Clé InChI |
RDEOOSFRTWGOEG-UUILKARUSA-N |
SMILES isomérique |
C1=CC(=NC=C1/C=N/O)C(F)(F)F |
SMILES canonique |
C1=CC(=NC=C1C=NO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)











